molecular formula C10H15BrCl2N2O B6276305 3-bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride CAS No. 2763759-87-9

3-bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride

Cat. No. B6276305
CAS RN: 2763759-87-9
M. Wt: 330
InChI Key:
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Description

3-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride, also known as 3-BPP or 3-BPPD, is an organic compound that is used in various scientific research applications. It is a member of the pyridine family and is used as a reagent in organic synthesis. It is also used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. 3-BPP is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and cyclization reactions.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride is dependent upon the reaction in which it is used. In nucleophilic substitution reactions, 3-bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride acts as a nucleophile and reacts with an electrophile to form a covalent bond. In Friedel-Crafts alkylation reactions, 3-bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride acts as a Lewis acid, accepting a pair of electrons from the electrophile to form a covalent bond. In cyclization reactions, 3-bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride acts as a Lewis base, donating a pair of electrons to the electrophile to form a covalent bond.
Biochemical and Physiological Effects
3-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride is not known to have any biochemical or physiological effects, as it is not used for therapeutic or diagnostic purposes. However, it is important to note that 3-bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride is a hazardous material and should be handled with caution.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride in laboratory experiments is its versatility. It can be used in a variety of reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and cyclization reactions. Additionally, it can be used in the synthesis of various heterocyclic compounds and polymers materials.
The main limitation of using 3-bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride in laboratory experiments is its hazardous nature. It is important that safety protocols are followed when handling this compound, as it is highly flammable and toxic. Additionally, 3-bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride is a strong acid, and it is important to take proper precautions when working with it.

Future Directions

The future of 3-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride is promising. It can be used in the synthesis of various heterocyclic compounds, such as imidazoles and thiazoles, as well as polymers materials. Additionally, it can be used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. Furthermore, 3-bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride can be used as a catalyst in various reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and cyclization reactions. Finally, it can be used in the synthesis of various polymers materials, such as polyurethanes and polyesters.

Synthesis Methods

3-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride can be synthesized through a three-step process. The first step involves the reaction of 2-bromo-4-piperidinol with bromine in aqueous acetic acid to form the 4-bromo-2-piperidinol. The second step involves the reaction of 4-bromo-2-piperidinol with pyridine in aqueous acetic acid to form the 3-bromo-2-(piperidin-4-yloxy)pyridine. Finally, the 3-bromo-2-(piperidin-4-yloxy)pyridine is reacted with hydrochloric acid to form the 3-bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride.

Scientific Research Applications

3-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and is also used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used as a catalyst in various reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and cyclization reactions. Additionally, it is used in the synthesis of various heterocyclic compounds, such as imidazoles and thiazoles, and can also be used in the synthesis of polymers materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride involves the reaction of 3-bromo-2-pyridinol with piperidine and subsequent conversion of the resulting product to the dihydrochloride salt.", "Starting Materials": [ "3-bromo-2-pyridinol", "piperidine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 3-bromo-2-pyridinol in diethyl ether and add piperidine.", "Step 2: Heat the reaction mixture at reflux for several hours.", "Step 3: Cool the reaction mixture and extract the product with diethyl ether.", "Step 4: Wash the organic layer with water and dry over sodium sulfate.", "Step 5: Concentrate the organic layer to obtain the crude product.", "Step 6: Dissolve the crude product in hydrochloric acid and add sodium hydroxide until the pH is basic.", "Step 7: Extract the product with diethyl ether and dry over sodium sulfate.", "Step 8: Concentrate the organic layer and add hydrochloric acid to obtain the dihydrochloride salt of 3-bromo-2-(piperidin-4-yloxy)pyridine." ] }

CAS RN

2763759-87-9

Product Name

3-bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride

Molecular Formula

C10H15BrCl2N2O

Molecular Weight

330

Purity

95

Origin of Product

United States

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